molecular formula C9H9N3OS B2716064 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine CAS No. 137715-61-8

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine

Cat. No.: B2716064
CAS No.: 137715-61-8
M. Wt: 207.25
InChI Key: IMLBWNDAUAIWRB-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine is a heterocyclic compound that features a unique combination of a thiophene ring and an oxadiazole ring.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine has a wide range of applications in scientific research:

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine is unique due to the combination of the cyclopropyl group, oxadiazole ring, and thiophene ring. This unique structure imparts specific properties that make it valuable for various applications .

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-6-3-4-14-7(6)9-11-8(12-13-9)5-1-2-5/h3-5H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLBWNDAUAIWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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